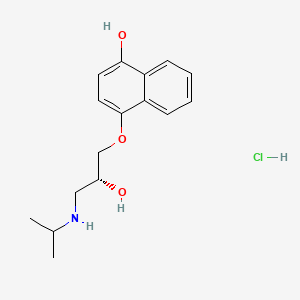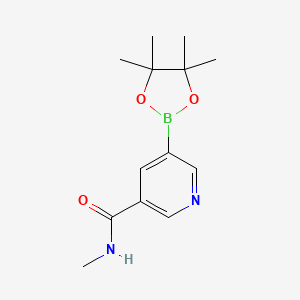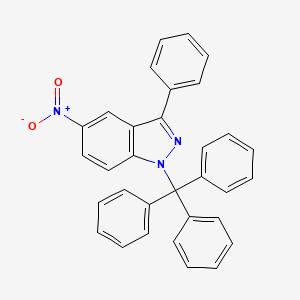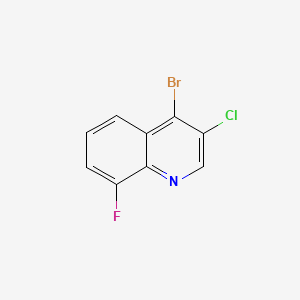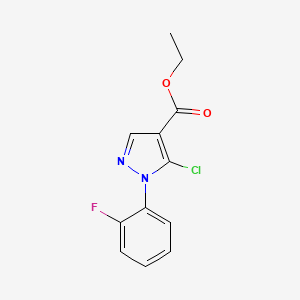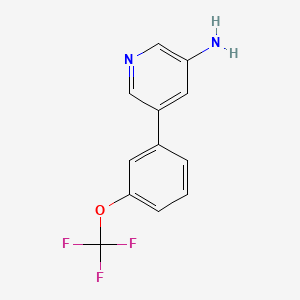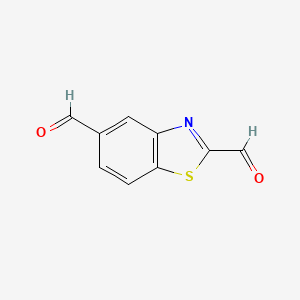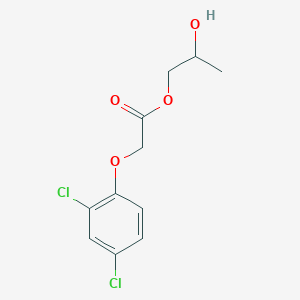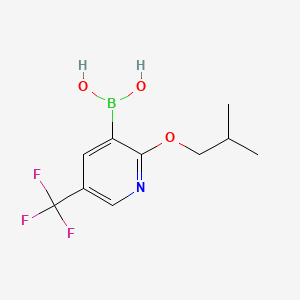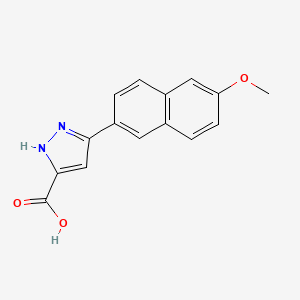
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid
カタログ番号 B594648
CAS番号:
1257877-12-5
分子量: 268.272
InChIキー: SAWHZXBIHVSQLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1. N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Application Summary: This compound was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen in high yield . It’s a derivative of naproxen, which is part of the aryl propionic family of non-steroidal anti-inflammatory drugs (NSAIDs) .
- Methods of Application: The synthesis involved a coupling between naproxen and 2,2-diphenylethylamine via amide bond formation .
- Results: The newly obtained naproxen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .
2. 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides
- Application Summary: These compounds were designed and synthesized as anti-tumor Nur77 modulators . Nur77 is an orphan nuclear receptor that participates in the occurrence and development of a variety of tumors .
- Methods of Application: The compounds were synthesized in four steps from 6-methoxy-2-acetonaphthone and N-dimethylformamide dimethylacetal .
- Results: All compounds were characterized by 1H-NMR, 13C-NMR and HRMS, and their anti-tumor activity on various cancer cell lines such as A549, HepG2, HGC-27, MCF-7 and HeLa were evaluated . Compound 9h exhibited the most potent anti-proliferative activity against several cancer cells .
3. Design, synthesis, 3D pharmacophore, QSAR, and docking studies of some new (6-methoxy-2-naphthyl) propanamide derivatives
- Application Summary: A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity . The minimum inhibitory concentration of these compounds were determined by microdilution technique against five known strains of bacteria .
- Methods of Application: The compounds were synthesized from enaminone and ethylacetoacetate .
- Results: Compounds N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazine carbonyl) phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide 2d and N-(4-(2-(2,4-dichlorobenzylidene)hydrazine carbonyl)phenyl)-2-(6-methoxy-naphthalen-2-yl)propanamide 2j showed potent antibacterial activity against B. subtilis (minimal inhibitory concentrations 1.95 µg/ml) . Also 2-(6-methoxynaphthalen-2-yl)-N-(4-(2-(4-oxopentan-2-ylidene)hydrazinecarbonnyl)phenyl) propanamide 6 showed potent antibacterial activity against S. pneumonia (minimal inhibitory concentrations 1.95 µg/ml) compared to Naproxen (7.81, 15.63 µg/ml) and the reference drug Ampicillin (7.81 µg/ml) .
4. 2-(6-Methoxynaphthalen-2-yl)propionic acid (1,3-dimethylbutylidene)hydrazide
- Application Summary: This compound was synthesized in high yield by the reaction of 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide and 4-methylpentan-2-one in PEG 400 . It was fully characterized by IR, 1H NMR, mass spectra and elemental analysis .
- Methods of Application: The synthesis involved a reaction between 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide and 4-methylpentan-2-one in PEG 400 .
- Results: The in vitro antibacterial activity of this compound was evaluated .
5. (2 E)-1-(4-Hydroxyphenyl)-3-(6-methoxynaphthalen-2-yl)prop-2-en-1-one
- Application Summary: This compound was synthesized for future research directions and describes possible research applications .
- Methods of Application: The synthesis involved a reaction of (2 E)-1-(4-Hydroxyphenyl)-3-(6-methoxynaphthalen-2-yl)prop-2-en-1-one .
- Results: The results of this synthesis are being used for future research directions and possible research applications .
Safety And Hazards
特性
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-20-12-5-4-9-6-11(3-2-10(9)7-12)13-8-14(15(18)19)17-16-13/h2-8H,1H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWHZXBIHVSQLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=NNC(=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661693 |
Source


|
| Record name | 3-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1257877-12-5 |
Source


|
| Record name | 3-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(+)-Hydroxypropranolol Hydrochloride
135201-49-9
5-nitro-3-phenyl-1-trityl-1H-indazole
1245644-15-8
4-Bromo-3-chloro-8-fluoroquinoline
1211659-63-0

